1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one
Description
The compound 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one (IUPAC name: 1-[2-hydroxy-4,6-bis(1-methylethoxy)phenyl]ethanone) is a hydroxyacetophenone derivative with two isopropyloxy (propan-2-yloxy) groups at the 4- and 6-positions of the aromatic ring. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.31 g/mol . It is synthesized via the reaction of 2-bromopropane with phloroacetophenone (2,4,6-trihydroxyacetophenone) in the presence of potassium carbonate in DMF under reflux, yielding 67% . The compound is reported as a dark red oil, with spectral data (¹H NMR, IR, MS) confirming its structure .
Properties
CAS No. |
93344-48-0 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-[2-hydroxy-4,6-di(propan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O4/c1-8(2)17-11-6-12(16)14(10(5)15)13(7-11)18-9(3)4/h6-9,16H,1-5H3 |
InChI Key |
SYYHVLCJHIGOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)OC(C)C)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is subjected to alkylation to introduce the isopropoxy groups.
Hydroxy Group Introduction: The hydroxy group is introduced via a hydroxylation reaction.
Ethanone Formation: The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Catalysts: Employing catalysts such as Lewis acids to facilitate the Friedel-Crafts acylation.
Purification: Purification steps including recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new alkoxy-substituted derivatives.
Scientific Research Applications
1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one exerts its effects involves:
Molecular Targets: Interaction with enzymes and proteins due to its hydroxy and ethanone groups.
Pathways: Participation in oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one
- Substituents : Methoxymethoxy (MOM) groups at 4- and 6-positions.
- Molecular Formula : C₁₂H₁₆O₆ (MW = 256.25 g/mol).
- Synthesis: Produced via MOMCl protection of 2,4,6-trihydroxyacetophenone in acetone with K₂CO₃, yielding 73.4–82% .
- Physical Properties : Colorless oil or crystalline solid .
- Applications : Intermediate for chalcone synthesis (e.g., α-glucosidase inhibitors , amyloid-β aggregation inhibitors , and tyrosine kinase inhibitors ).
1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone
- Substituents : Benzyloxy (Bn) groups at 4- and 6-positions.
- Molecular Formula : C₂₁H₁₈O₄ (MW = 334.37 g/mol).
- Synthesis : Hoesch reaction of benzoyloxyacetonitrile with 1,3-bis(benzyloxy)-2,4-dimethoxybenzene, yielding 32% .
- Physical Properties : Solid .
Chalcone Derivatives
- Example : (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one.
- Structure : Features an α,β-unsaturated ketone moiety.
- Crystallography : Exhibits intramolecular hydrogen bonding (O–H⋯O=C) and conformational isomerism .
- Activities : Anti-Alzheimer’s (amyloid-β inhibition ), antidiabetic (α-glucosidase inhibition ), and antityrosinase effects .
Structural and Functional Differences
Key Insights
MOM groups are labile under acidic conditions, making them suitable for temporary protection in multi-step syntheses .
Biological Relevance :
- Chalcone derivatives derived from MOM-protected intermediates exhibit diverse bioactivities, highlighting the importance of substituent positioning .
- The target compound’s bioactivity remains underexplored, suggesting a research gap.
Crystallographic Data :
- Chalcone analogs have well-characterized crystal structures, revealing intramolecular interactions critical for activity . The target compound lacks such detailed structural analysis.
Biological Activity
1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one, also known as a derivative of hydroxyacetophenone, is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a phenolic structure with two isopropoxy groups at positions 4 and 6. This structural configuration is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes.
- Antimicrobial Properties : Preliminary tests demonstrate effectiveness against certain bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX).
- Cell Signaling Modulation : It may affect signaling pathways related to oxidative stress and inflammation.
Antioxidant Activity
A study conducted by demonstrated that the compound exhibited significant antioxidant activity in vitro. The DPPH assay indicated a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants such as ascorbic acid.
Anti-inflammatory Effects
In a model of acute inflammation, the compound reduced edema formation significantly when administered prior to inflammatory stimuli. This effect was associated with decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls.
Antimicrobial Efficacy
Research published in showed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating potential for development as an antimicrobial agent.
Data Tables
| Biological Activity | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 comparable to ascorbic acid |
| Anti-inflammatory | Edema Model | Significant reduction in TNF-alpha and IL-6 |
| Antimicrobial | MIC Testing | Effective against Gram-positive and Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
